molecular formula C12H24NO9P B12858537 (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate

(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate

Cat. No.: B12858537
M. Wt: 357.29 g/mol
InChI Key: YZSJVTRRKURQOK-UHFFFAOYSA-N
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Description

(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a phosphono group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate typically involves multi-step organic reactions. One common method includes the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. This reaction involves the condensation of an aldehyde with a phosphonate ester under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phosphono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through the Horner-Wadsworth-Emmons reaction .

Biology

This compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a mimic of natural substrates in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Its ester group can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the phosphono group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a mimic of natural substrates in biochemical assays also sets it apart from simpler esters and phosphonates.

Properties

Molecular Formula

C12H24NO9P

Molecular Weight

357.29 g/mol

IUPAC Name

ethyl 2-amino-4-diethoxyphosphorylbutanoate;oxalic acid

InChI

InChI=1S/C10H22NO5P.C2H2O4/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;3-1(4)2(5)6/h9H,4-8,11H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

YZSJVTRRKURQOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCP(=O)(OCC)OCC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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